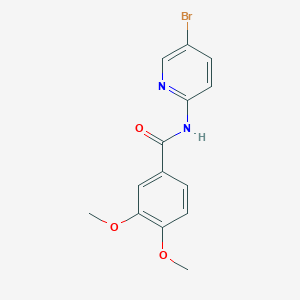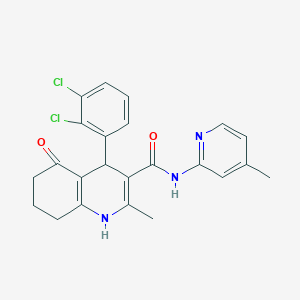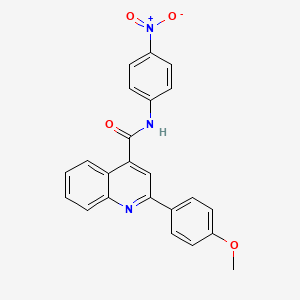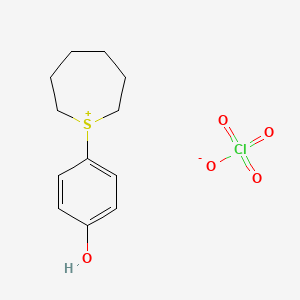![molecular formula C22H30N2O4 B4970764 N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)
N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter that plays a critical role in regulating brain function. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the body.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. This compound aminotransferase is an enzyme that breaks down this compound in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in this compound levels, which can have a variety of effects on the body. This compound is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase this compound levels in the brain. This compound is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity. CPP-115 has also been shown to have effects on dopamine levels in the brain, which may be related to its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its potent inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. This allows researchers to study the effects of increased this compound levels in the brain. However, one limitation of using CPP-115 is its potential for off-target effects. CPP-115 has been shown to have effects on other enzymes in addition to this compound aminotransferase, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CPP-115. One area of research could focus on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, but more research is needed to determine its potential as a treatment for human addiction. Another area of research could focus on the potential of CPP-115 as a treatment for epilepsy. While studies have shown that CPP-115 can reduce seizure activity in animal models, more research is needed to determine its potential as a treatment for human epilepsy. Finally, future research could focus on the development of more selective inhibitors of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase to reduce off-target effects.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of cyclopropylamine with 4-(4-methoxyphenyl)-4-oxobutanoyl chloride to form the intermediate compound N-cyclopropyl-4-(4-methoxyphenyl)-4-oxobutanamide. This intermediate is then reacted with 4-piperidinylpropanol to form the final product CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied in scientific research. One area of research has focused on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction. Other studies have investigated the potential of CPP-115 as a treatment for epilepsy. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is an important neurotransmitter in the regulation of seizures, and the inhibition of this compound aminotransferase by CPP-115 can lead to an increase in this compound levels and a reduction in seizure activity.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[1-[4-(4-methoxyphenyl)-4-oxobutanoyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-28-19-7-3-17(4-8-19)20(25)9-11-22(27)24-14-12-16(13-15-24)2-10-21(26)23-18-5-6-18/h3-4,7-8,16,18H,2,5-6,9-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKMJGZSJTJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)


